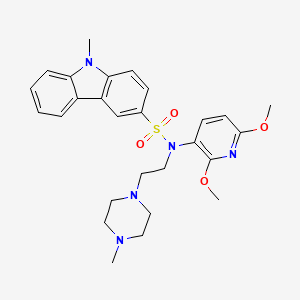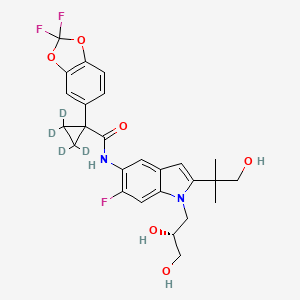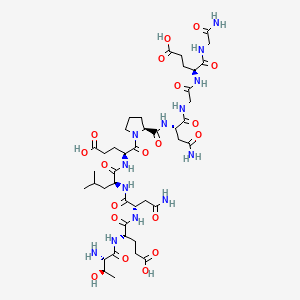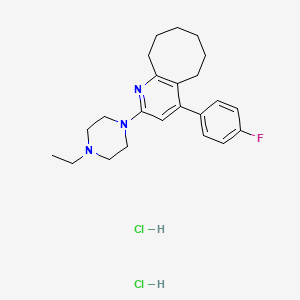
Blonanserin (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Blonanserin (dihydrochloride) is an atypical antipsychotic compound that was approved in Japan in January 2008. It is primarily used for the treatment of schizophrenia and offers improved tolerability compared to first-generation antipsychotics. Blonanserin is known for its efficacy in treating the negative symptoms of schizophrenia and has a favorable side effect profile, lacking extrapyramidal symptoms, excessive sedation, or hypotension .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of blonanserin involves several key steps. One method includes the reaction of ethyl 4-fluorobenzoate, ethyl acetoacetate, and sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate. This intermediate is then reacted with ammonia water to produce 3-(4-fluorophenyl)-3-oxo-propanamide. Further reactions with cyclooctanone and p-toluenesulfonic acid lead to the formation of blonanserin .
Industrial Production Methods
Industrial production of blonanserin typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Blonanserin undergoes various chemical reactions, including:
Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.
Reduction: Reduction reactions can lead to the formation of N-deethylated blonanserin.
Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide blonanserin and N-deethylated blonanserin .
科学研究应用
Blonanserin has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: Research focuses on its interactions with various biological receptors.
Medicine: Blonanserin is extensively studied for its therapeutic effects in treating schizophrenia and other psychiatric disorders.
Industry: It is used in the pharmaceutical industry for the development of antipsychotic medications
作用机制
Blonanserin exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity. This inhibition reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in both positive and negative symptoms of schizophrenia. Blonanserin has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .
相似化合物的比较
Blonanserin is compared with other atypical antipsychotics such as risperidone. While both compounds are effective in treating schizophrenia, blonanserin has a lower incidence of serum prolactin increases and weight gain compared to risperidone. blonanserin has a higher incidence of extrapyramidal symptoms . Other similar compounds include olanzapine and quetiapine, which also target dopamine and serotonin receptors but differ in their side effect profiles and receptor affinities.
Blonanserin’s unique chemical structure and receptor binding profile make it a valuable compound in the treatment of schizophrenia, offering an alternative to other antipsychotic medications.
属性
分子式 |
C23H32Cl2FN3 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride |
InChI |
InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |
InChI 键 |
IQTIXQWMIKSCBX-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



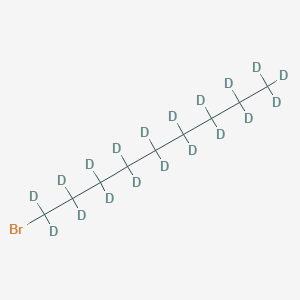
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
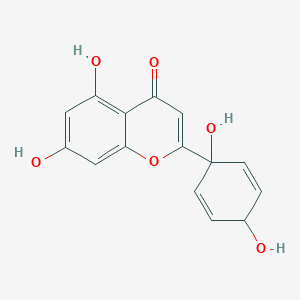
![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)


